N-methyl-3-(propanoylamino)benzamide
Description
N-methyl-3-(propanoylamino)benzamide is a benzamide derivative characterized by a methyl group attached to the nitrogen atom of the benzamide core and a propanoylamino (propionamide) substituent at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-methyl-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
QVNXLIOIEOOSMW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Acyl Chain Modifications
- N-[6-(4-methoxyphenyl)ethynylpyridazin-3-yl]-2-(propanoylamino)benzamide (4t): This compound shares the propanoylamino group but substitutes it at the 2-position of the benzamide instead of the 3-position. The addition of a pyridazine ring and ethynyl linkage enhances its planar structure, likely improving binding to kinase targets like FGFR3. Synthesis involves a trimethylaluminum-mediated coupling reaction . Key Difference: Substitution position (2 vs. 3) and extended heterocyclic system.
- N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide: Features a longer pentanoylamino (valeramide) chain at the 3-position and an ethoxy group on the adjacent phenyl ring. The increased lipophilicity from the pentanoyl group may enhance membrane permeability but reduce aqueous solubility. Reported molecular weight: 340.42 g/mol . Key Difference: Acyl chain length (C5 vs. C3) and ethoxy substituent.
- N-phenethyl-2-(propanoylamino)-benzamide: Substitutes the propanoylamino group at the 2-position and includes a phenethyl moiety on the benzamide nitrogen. This modification is linked to Rho C modulation in cancer therapeutics, highlighting the role of bulky substituents in target specificity . Key Difference: Nitrogen substituent (phenethyl vs. methyl) and substitution position.
Functional Group Variations
- 3-Isobutyrylamino-N-[2-(5-methylindol-3-yl)ethyl]-benzamide: Replaces the propanoylamino group with a branched isobutyryl (2-methylpropanoylamino) group. This compound is noted in mass spectrometry databases . Key Difference: Branched acyl chain (isobutyryl vs. linear propanoyl).
- N-(3-hydroxyphenyl)-3-(propan-2-ylsulfonylamino)benzamide: Substitutes the propanoylamino group with a sulfonamide (propan-2-ylsulfonylamino) at the 3-position. Key Difference: Sulfonamide vs. amide functional group.
Comparative Data Table
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